(R)-Pirtobrutinib

Descripción general

Descripción

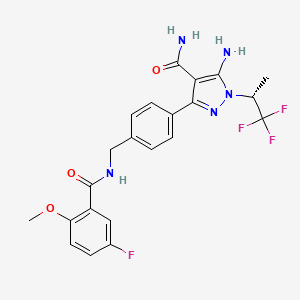

(R)-Pirtobrutinib is a useful research compound. Its molecular formula is C22H21F4N5O3 and its molecular weight is 479.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-Pirtobrutinib suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Pirtobrutinib including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Treatment of Relapsed or Refractory Mantle Cell Lymphoma and Other Non-Hodgkin Lymphomas : Pirtobrutinib has shown potential in treating relapsed or refractory mantle cell lymphoma and other non-Hodgkin lymphomas. It is a highly selective, non-covalent Bruton's Tyrosine Kinase (BTK) inhibitor with low nanomolar potency (Cohen et al., 2021).

Treatment of B-Cell Driven Cancers : Pirtobrutinib has demonstrated improved selectivity and potential for treating B-cell driven cancers with better precision and tolerability. Its potent, highly selective, non-covalent BTK inhibition is a key feature (Gómez et al., 2023).

Overcoming Drug Resistance : Pirtobrutinib is more potent in inhibiting cell proliferation and induces higher levels of apoptosis than ibrutinib, especially in cell lines resistant to ibrutinib/venetoclax (Liu et al., 2021).

Activity Against MYD88 Mutated WM and ABC DLBCL Lymphoma Cells : Pirtobrutinib shows highly selective anti-proliferative activity against these specific lymphoma cells, especially those expressing BTK Cys481 Mutant and are resistant to Ibrutinib (Munshi et al., 2021).

Combination Therapy for Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma : Studies suggest that fixed-duration pirtobrutinib combined with venetoclax and rituximab may lead to deeper remissions and longer disease control in these patients (Wierda et al., 2021).

Safety and Efficacy in Combination Therapy : Pirtobrutinib in combination with venetoclax ± rituximab showed safety and efficacy in relapsed/refractory chronic lymphocytic leukemia patients (Roeker et al., 2022).

Efficacy in Mantle Cell Lymphoma : Pirtobrutinib has a 52% overall response rate in previously treated mantle cell lymphoma (Eyre et al., 2022).

Potential in Treating Richter Transformation : Pirtobrutinib showed promising efficacy in pretreated patients with extremely poor prognosis, including those who had received prior chemoimmunotherapy and covalent BTK inhibitors (Frustaci et al., 2021).

Phase III Study in Mantle Cell Lymphoma : A phase III study (BRUIN MCL-321) is evaluating pirtobrutinib's efficacy compared to investigator choice of BTK inhibitor in BTK inhibitor-naive mantle cell lymphoma (Eyre et al., 2022).

Efficacy in Previously Treated CLL/SLL : Pirtobrutinib, a non-covalent BTK inhibitor, is well tolerated and leads to remissions in relapsed/refractory patients with multiple B-cell malignancies (Jensen et al., 2022).

Propiedades

IUPAC Name |

5-amino-3-[4-[[(5-fluoro-2-methoxybenzoyl)amino]methyl]phenyl]-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F4N5O3/c1-11(22(24,25)26)31-19(27)17(20(28)32)18(30-31)13-5-3-12(4-6-13)10-29-21(33)15-9-14(23)7-8-16(15)34-2/h3-9,11H,10,27H2,1-2H3,(H2,28,32)(H,29,33)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZAWAUZXYCBKZ-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F4N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Pirtobrutinib | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

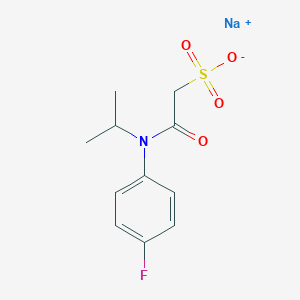

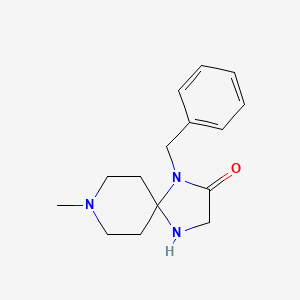

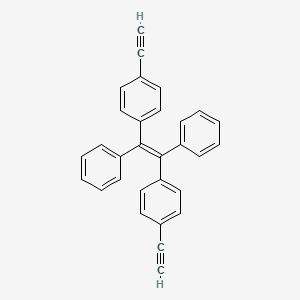

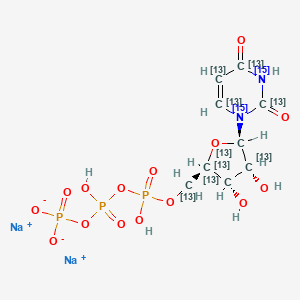

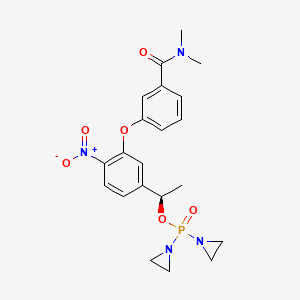

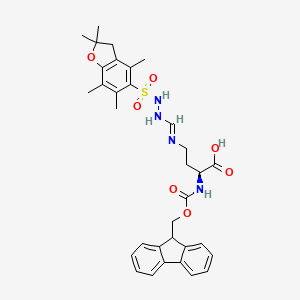

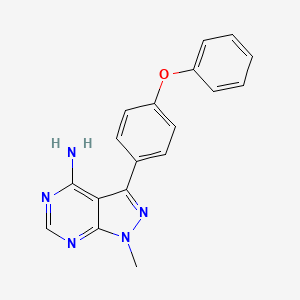

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R)-3-tert-butyl-2-[(2S,3S)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole](/img/structure/B8192625.png)

![10,16-diphenyl-N-[(1R)-1-phenylethyl]-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8192642.png)

![1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;trifluoroborane;fluoride](/img/structure/B8192671.png)

![(S)-2-(2-Chloro-6-methyl-benzoylamino)-3-[4-(2,6-dichloro-benzoylamino)-phenyl]-propionic acid](/img/structure/B8192678.png)

![(5AR,10bS)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B8192681.png)

![(2R,3R)-3-tert-butyl-2-[(2S,3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole](/img/structure/B8192690.png)

![[(3R)-4-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-diphenylphosphane](/img/structure/B8192696.png)